molecular formula C22H23NO4 B11573379 ethyl 4-(8-ethoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoate

ethyl 4-(8-ethoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoate

Cat. No.: B11573379
M. Wt: 365.4 g/mol
InChI Key: AEOPCSPQTFPYAZ-UHFFFAOYSA-N
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Description

Ethyl 4-(8-ethoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a cyclohepta[c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(8-ethoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohepta[c]pyrrole ring system, followed by the introduction of the ethoxy and benzoate groups. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(8-ethoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(8-ethoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoate would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 4-(8-ethoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoate include other benzoate esters and cyclohepta[c]pyrrole derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

What sets this compound apart is its unique combination of functional groups and ring systems, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-(4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl)benzoate

InChI

InChI=1S/C22H23NO4/c1-5-26-19-9-7-8-18(24)20-14(3)23(15(4)21(19)20)17-12-10-16(11-13-17)22(25)27-6-2/h7-13H,5-6H2,1-4H3

InChI Key

AEOPCSPQTFPYAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=CC=C(C=C3)C(=O)OCC)C

Origin of Product

United States

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